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Compound of Interest

Compound Name: 1-Mercapto-2-propanol

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Mercapto-2-propanol (CAS No: 1068-47-9), a key intermediate in various chemical syntheses.
The document is intended for researchers, scientists, and professionals in drug development,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The following tables summarize the *H and 3C NMR data for 1-Mercapto-2-

propanol.

1H NMR Data

The proton NMR spectrum of 1-Mercapto-2-propanol exhibits characteristic signals
corresponding to the different types of protons in the molecule. The chemical shifts (8) are
reported in parts per million (ppm) relative to a standard reference. Multiplicity describes the
splitting pattern of a signal due to spin-spin coupling with neighboring protons, and the coupling
constant (J), measured in Hertz (Hz), quantifies this interaction.
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Chemical Shift (3,

Coupling Constant

Proton Assignment Multiplicity
ppm) (J, Hz)
-CHs ~1.2 Doublet
-SH ~1.4 Triplet
-OH ~2.5 Singlet (broad)
-CHz- ~2.5-2.7 Multiplet
-CH- ~3.9 Multiplet

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the concentration.

*C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in
the molecule. The spectrum for 1-Mercapto-2-propanol was obtained in deuterated chloroform
(CDClIs).

Carbon Assignment Chemical Shift (8, ppm)

-CHs ~23
-CH2-SH ~30
-CH(OH)- ~68

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 1-Mercapto-2-propanol was recorded as a
neat liquid.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b090344?utm_src=pdf-body
https://www.benchchem.com/product/b090344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Vibrational Mode Functional Group
~3350 (broad) O-H stretch Alcohol

~2970, 2925, 2870 C-H stretch Alkane

~2560 (weak) S-H stretch Thiol

~1450, 1375 C-H bend Alkane

~1070 C-O stretch Alcohol

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to deduce its structure from fragmentation patterns. The data presented
here was likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS).

m/z Proposed Fragment Significance

92 [CsHsOS]* Molecular lon (M*)

75 [M - OH]* Loss of hydroxyl radical
59 [M - SH]* Loss of sulfhydryl radical
47 [CH2SH]*

45 [C2Hs0]*

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical
instrumentation and methodologies.

NMR Spectroscopy Protocol

A sample of 1-Mercapto-2-propanol is dissolved in a deuterated solvent, commonly
chloroform-d (CDCIs), and placed in an NMR tube. The tube is then inserted into the
spectrometer. For *H NMR, a pulse sequence is applied to excite the protons, and the resulting
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free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For 13C
NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

FTIR Spectroscopy (Neat) Protocol

For a neat liquid sample, a drop of 1-Mercapto-2-propanol is placed between two salt plates
(e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in
the spectrometer, and the IR beam is passed through the sample. The detector measures the
amount of light that passes through at each wavenumber to generate the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

A small amount of the volatile liquid 1-Mercapto-2-propanol is injected into a gas
chromatograph. The compound is vaporized and carried by an inert gas through a capillary
column, which separates it from any impurities. The separated compound then enters the mass
spectrometer, where it is ionized (typically by electron impact), and the resulting ions are
separated by their mass-to-charge ratio to produce the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for a chemical compound like 1-Mercapto-2-propanol.
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Sample Preparation
1-Mercapto-2-propanol
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Structural Elucidation
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Caption: General workflow for spectroscopic analysis.

Structural Information from Spectroscopic Data

The relationship between the different spectroscopic techniques and the structural information
they provide for 1-Mercapto-2-propanol is outlined below.
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Spectroscopic Techniques
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Mercapto-2-propanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090344+#spectroscopic-data-nmr-ir-ms-of-1-
mercapto-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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